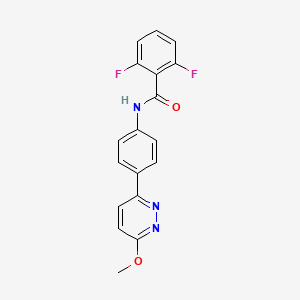
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Palladium catalysts are most widely employed in Suzuki coupling. Normally, the active Pd catalyst consist of two parts: precursors and ligands . The synthesis of palladium in a nano scale has been detailed in the twenty-first century .Molecular Structure Analysis
The molecular structure of similar compounds such as Dichlorobis(tricyclohexylphosphine)palladium(II) and Bis(triphenylphosphine)palladium(II) dichloride have been studied .Chemical Reactions Analysis
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be used to catalyze various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation and intramolecular alkane arylation adjacent to amides and sulfonamides .Physical And Chemical Properties Analysis
Palladium belongs to group 10 in the periodic table, but the configuration of its outermost electron shells (Pd 4d 10 5s 0) is very much atypical as compared to other members of the group. It is the least dense and has the lowest melting point out of all the platinum group metals .Applications De Recherche Scientifique
- Catalysis : Palladium nanoparticles (Pd NPs) have attracted significant attention for applications such as fuel cells, hydrogen storage, and sensors for gases .
- Environmental Remediation : Pd NPs are catalysts in environmental treatment to abstract organic and heavy-metal pollutants .
- Biomedical Applications : Pd NPs were found to be active against Staphylococcus aureus and Escherichia coli, where 99.99% of bacteria were destroyed .
- Organometallic Chemistry : It’s used in the synthesis of cyclopalladated complexes .
- Catalysis : It’s used in various metal-catalyzed organic transformations .
Mécanisme D'action
Target of Action
Palladium complexes, in general, are known to interact with various organic compounds and participate in catalytic reactions .
Mode of Action
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. It is utilized in catalysts and organic synthesis. The compound is known to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions .
Biochemical Pathways
Palladium complexes are known to be involved in various organic synthesis reactions, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
As a palladium complex, it is expected to have unique properties that may impact its bioavailability .
Result of Action
As a palladium complex, it is known to participate in various organic synthesis reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
As a palladium complex, it is known to be involved in various organic synthesis reactions, suggesting that environmental factors may influence its action .
Safety and Hazards
Orientations Futures
With the rapid development of nanotechnologies, palladium nanoparticles are becoming prospective selective catalysts for complex chemical reactions . The high material cost of palladium naturally restricts its application, nevertheless nanopalladium or its alloy clusters have been extensively investigated .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Palladium(II) chloride", "2-phenylaniline", "tricyclohexylphosphane", "sodium carbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-phenylaniline in chloroform and add tricyclohexylphosphane. Stir the mixture for 30 minutes.", "Step 2: Add palladium(II) chloride to the mixture and stir for an additional 30 minutes.", "Step 3: Add sodium carbonate to the mixture to neutralize the solution.", "Step 4: Filter the mixture to remove any solids.", "Step 5: Add ethanol to the filtrate to precipitate the product.", "Step 6: Collect the product by filtration and wash with ethanol.", "Step 7: Dry the product under vacuum to obtain Palladium;2-phenylaniline;tricyclohexylphosphane;chloride." ] } | |
Numéro CAS |
1353658-81-7 |
Nom du produit |
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
Formule moléculaire |
C30H44ClNPPd |
Poids moléculaire |
591.53 |
Nom IUPAC |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
Clé InChI |
HEUSPDIUZCDONR-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



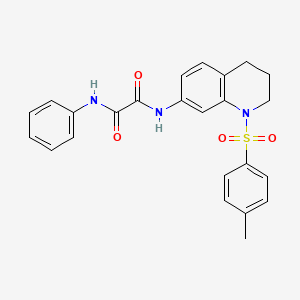
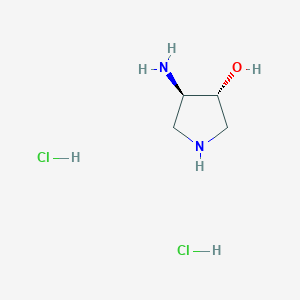

![N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2641239.png)


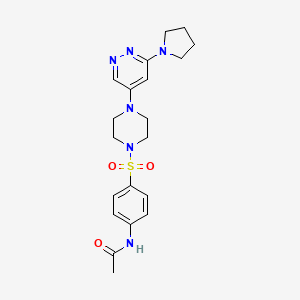
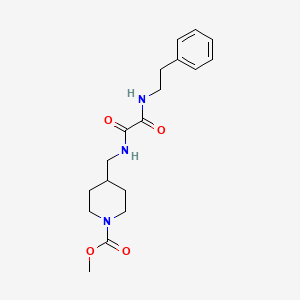
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)
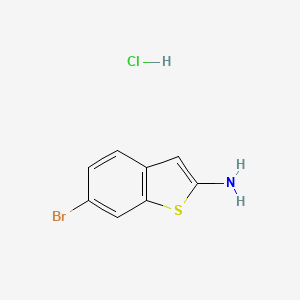
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)
![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)
